![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

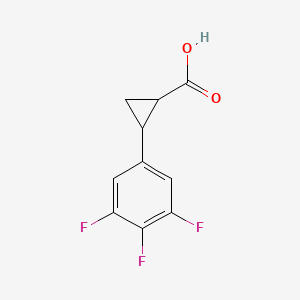

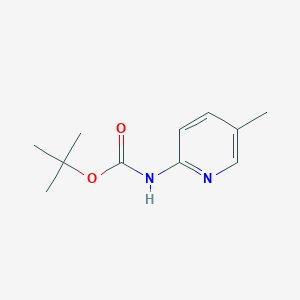

“[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate” is a chemical compound with the CAS Number: 2350179-17-6 and a linear formula of C16H16N4O6S . It has a molecular weight of 392.39 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dimethylphenyl carbamimidothioate 3,5-dinitrobenzoate . The InChI code is 1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) .Wissenschaftliche Forschungsanwendungen

Chemiluminescence Studies : Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, closely related to the queried compound. These compounds exhibited base-induced chemiluminescence, making them potentially useful in analytical chemistry and bioimaging applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antimicrobial Properties : Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as a new class of antitubercular agents. These compounds showed significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Karabanovich et al., 2016).

Aromatic Nucleophilic Substitution Studies : HasegawaYoshinori (1983) examined the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide. This study contributes to the understanding of aromatic nucleophilic substitution, a fundamental reaction in organic chemistry (HasegawaYoshinori, 1983).

Coordination Polymers and Crystallography : Pedireddi & Varughese (2004) reported on Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. The study is significant for the synthesis and structural analysis of coordination polymers, which are important in materials science (Pedireddi & Varughese, 2004).

Cancer Chemoprevention Research : Zheng, Kenney, & Lam (1992) isolated nitroaromatic compounds from ambrette musk residue, including a compound related to the queried chemical. These compounds showed potential as cancer chemopreventive agents due to their ability to induce detoxifying enzyme activity (Zheng, Kenney, & Lam, 1992).

Organic Synthesis and Catalysis : Sharma & Peddinti (2017) developed a metal-free protocol for synthesizing unsymmetrical biaryl sulfides, including 4-methoxy-2-sulfanyl-phenylcarbamates, catalyzed by 2,4-dinitrobenzoic acid. This research is relevant for advancing methodologies in organic synthesis (Sharma & Peddinti, 2017).

Spectroscopic and Crystallographic Analysis : Miyan, Zulkarnain, & Ahmad (2017) investigated the molecular interaction between 1,2-dimethylimidazole and 3,5-dinitrobenzoic acid, using various spectroscopic techniques. This research contributes to the understanding of charge transfer complexes in chemistry (Miyan, Zulkarnain, & Ahmad, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGLCSXBLHNTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)